molecular formula C17H26N2 B1341117 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine CAS No. 904817-62-5

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine

Cat. No. B1341117
CAS RN: 904817-62-5
M. Wt: 258.4 g/mol
InChI Key: XJYZXMQUOREZTJ-UHFFFAOYSA-N
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Description

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrrolopyrimidines are two fused pyrimidine rings with four possible structural isomers .


Synthesis Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds often involves the condensation of amides with nitriles .


Molecular Structure Analysis

In the title compound, the bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization .


Chemical Reactions Analysis

Pyrimidine compounds have various chemical reactions due to their structure. They are known as the breakdown products of uric acid .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of a related compound, 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, was analyzed, highlighting weak intermolecular hydrogen bonds and π-π stacking interactions forming a three-dimensional framework. This structural insight could be foundational for understanding the physical properties and reactivity of similar compounds, including 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine (Linkova et al., 2018).

Synthesis and Chemical Behavior

  • A study on chain versus dimer contacts in crystalline pyrimidine radicals provided insights into their magnetic behavior, which could be relevant for designing materials with specific magnetic properties. The findings indicated a balance between spin pairing and chain-like behavior at low temperatures (Field & Lahti, 2005).
  • Research on the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides aimed at developing novel inhibitors for specific enzymes. This synthetic approach highlighted the versatility of such structures in medicinal chemistry (Iaroshenko et al., 2009).
  • A protocol for synthesizing pyrimidine derivatives through condensation of amides and nitriles was described, offering a single-step method for constructing azaheterocycles, potentially streamlining the synthesis of complex molecules including the one (Movassaghi & Hill, 2007).

Mechanism of Action

While the specific mechanism of action for “8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine” is not available, pyrimidopyrimidines have been found to inhibit the growth of cancer cells, the deamination of adenosine caused by blood, and the formation of thrombi in rabbits .

Future Directions

The future directions in the study of pyrimidines and pyrrolopyrimidines could involve further exploration of their synthesis methods, reactivities, and biological applications .

properties

IUPAC Name

8a-(4-tert-butylphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-16(2,3)14-6-8-15(9-7-14)17-10-4-12-19(17)13-5-11-18-17/h6-9,18H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYZXMQUOREZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C23CCCN2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587724
Record name 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine

CAS RN

904817-62-5
Record name 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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